molecular formula C12H12F2N2O3 B1407966 4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde CAS No. 1774896-44-4

4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B1407966
CAS No.: 1774896-44-4
M. Wt: 270.23 g/mol
InChI Key: YCAJIGCMLXFSAL-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with a 3,3-difluoropiperidine moiety at the 4-position and a nitro group at the 2-position. The 3,3-difluoropiperidine group introduces steric and electronic effects, making the compound valuable in medicinal chemistry and organic synthesis. Its structural framework is often explored in drug design, particularly for integrin-targeting molecules like VLA-4 antagonists .

Properties

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c13-12(14)4-1-5-15(8-12)10-3-2-9(7-17)11(6-10)16(18)19/h2-3,6-7H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAJIGCMLXFSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215016
Record name Benzaldehyde, 4-(3,3-difluoro-1-piperidinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774896-44-4
Record name Benzaldehyde, 4-(3,3-difluoro-1-piperidinyl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(3,3-difluoro-1-piperidinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: 4-(3,3-Difluoropiperidin-1-yl)-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in the heterocyclic ring (size, substituents) and substituent positions on the benzaldehyde core. Key examples include:

Compound Name Heterocycle (Ring Size) Substituents Molecular Formula Molecular Weight Key References
4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde Piperidine (6-membered) 3,3-difluoro C₁₂H₁₁F₂N₂O₃ 278.23
4-(3,3-Difluoroazetidin-1-yl)-2-nitrobenzaldehyde Azetidine (4-membered) 3,3-difluoro C₁₀H₈F₂N₂O₃ 242.18
2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde Pyrrolidine (5-membered) 3,3-difluoro C₁₁H₁₀F₂N₂O₃ 256.21
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde Piperidine (6-membered) 4-dimethylamino C₁₄H₁₉N₃O₃ 277.33
4-(Dimethylamino)-2-nitrobenzaldehyde N/A 4-dimethylamino C₉H₁₀N₂O₃ 194.19

Key Observations :

  • Ring Size Effects : Smaller rings (e.g., azetidine in ) reduce steric bulk but may limit conformational flexibility compared to piperidine.
  • Electronic Effects : The 3,3-difluoro group enhances electron-withdrawing properties, activating the benzaldehyde core for nucleophilic substitution (e.g., yields for 4-trimethylammoniumbenzaldehyde derivatives are ~30% higher than unsubstituted 2-nitrobenzaldehyde) .
  • Substituent Position : The 4-position substitution on the benzaldehyde ring optimizes spatial orientation for biological targets, as seen in MK-0617, a VLA-4 antagonist .

Physicochemical Properties

  • Solubility: The difluoropiperidine group improves solubility in organic solvents compared to non-fluorinated analogs (e.g., azetidine analog in is ISO-certified for pharmaceutical use).

Biological Activity

4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde (CAS No. 1774896-44-4) is an organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring with difluoromethyl substituents and a nitrobenzaldehyde moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H12F2N2O3
  • Molecular Weight : 270.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural components:

  • Nitro Group : The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.
  • Piperidine Ring : The fluorinated piperidine structure may interact with various receptors and enzymes, modulating their activity.

Anticancer Properties

Recent studies have indicated that nitrobenzaldehyde derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to:

  • Inhibit tumor cell proliferation.
  • Suppress metastatic activity by interfering with glycoprotein interactions involved in tumor progression .

Antimicrobial Activity

Nitrobenzaldehyde derivatives are known for their antimicrobial properties. Research suggests that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Antioxidant Effects

The compound's ability to scavenge free radicals has been explored in several studies. Antioxidant properties are crucial for mitigating oxidative stress-related diseases, suggesting that this compound may have therapeutic potential in conditions characterized by oxidative damage .

Study on Vascular Development

A study investigating the effects of nitrobenzoate-derived compounds on vascular development used zebrafish as a model organism. The findings indicated that certain nitrobenzoate compounds could impair vascular development, highlighting the need for further exploration into their biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehydeStructureAnticancer, Antimicrobial
Nitrobenzoate Derivative X8N/AImpairs vascular development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
Reactant of Route 2
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4-(3,3-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

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